methyl 6-chloro-2-(2-((2,5-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
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Description
Methyl 6-chloro-2-(2-((2,5-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C24H17ClF2N2O5S and its molecular weight is 518.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis and chemical reactions of benzothiazine derivatives and related heterocyclic compounds have been a subject of study due to their potential in generating pharmacologically active molecules. For instance, Kappe and Roschger (1989) investigated various reactions of Biginelli-compounds, leading to the synthesis of pyrimido[2,3-b]thiazines through condensation with dielectrophiles, showcasing the versatility of these compounds in chemical synthesis Kappe & Roschger, 1989. Similarly, the synthesis of novel tetrahydrobenzo[b]thiophene derivatives under microwave irradiation by Abdalha et al. (2011) highlights the potential for creating complex molecules with potential therapeutic applications Abdalha et al., 2011.
Biological Activities
Research into benzothiazine derivatives has also explored their biological activities, such as antimicrobial and radical scavenging properties. Zia-ur-Rehman et al. (2009) synthesized a series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, showing preliminary antibacterial and DPPH radical scavenging activities, indicating the potential for these compounds in developing new antimicrobial agents Zia-ur-Rehman et al., 2009.
Crystallographic and Stereochemical Studies
The study of crystallographic and stereochemical aspects of benzothiazine derivatives provides insights into their molecular structures, which is crucial for understanding their chemical reactivity and potential interactions with biological targets. Siddiqui et al. (2008) examined the crystal structures of N-(chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides, revealing how intramolecular hydrogen bonds stabilize their structures, which could influence their biological activities Siddiqui et al., 2008.
Properties
IUPAC Name |
methyl 6-chloro-2-[2-(2,5-difluoroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF2N2O5S/c1-34-24(31)23-22(14-5-3-2-4-6-14)17-11-15(25)7-10-20(17)35(32,33)29(23)13-21(30)28-19-12-16(26)8-9-18(19)27/h2-12H,13H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFFTHZJBCMTOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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